(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

Beschreibung

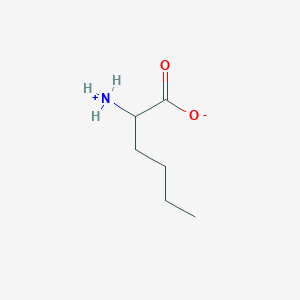

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid (CAS: 616867-28-8) is a chiral Fmoc-protected amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₁H₂₃NO₄, with a molecular weight of 353.41 g/mol . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) during peptide assembly. The compound’s 2,3-dimethylbutanoic acid backbone introduces steric hindrance, which can influence peptide chain conformation and stability. It is commercially available with a purity of ≥98% and is typically used in research settings for developing bioactive peptides or peptidomimetics .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZXIRZNQCCNN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Racemate Synthesis

-

Strecker Amino Acid Synthesis :

3-Methyl-2-butanone undergoes Strecker reaction with ammonium chloride and potassium cyanide in aqueous ethanol, yielding α-amino nitrile. Acidic hydrolysis (6 M HCl, reflux, 12 h) converts the nitrile to racemic α-methylvaline (yield: 78–82%). -

Fmoc Protection :

The racemic amino acid is treated with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (dioxane/water, pH 9–10, 0°C). The reaction achieves 95% conversion to rac-Fmoc-α-methylvaline within 2 h.

Enantiomeric Resolution

The racemate is resolved using (S)-1,2,3,4-tetrahydro-1-naphthylamine as a chiral resolving agent:

-

Diastereomeric Salt Formation : rac-Fmoc-α-methylvaline (1 equiv) and (S)-amine (1.1 equiv) are dissolved in hot ethanol, cooled to 4°C, and filtered to isolate the (R)-enantiomer salt (yield: 46%).

-

Salt Cleavage : The salt is treated with 1 M NaOH, extracting the free acid into ethyl acetate. Final recrystallization from hexane/ethyl acetate yields enantiopure (R)-Fmoc-α-methylvaline (99% ee, 23% overall yield).

Solid-Phase Synthesis Using 2-CTC Resin

A 2023 PMC protocol describes a resin-based approach for synthesizing Fmoc-protected N-methyl amino acids, adaptable to (R)-2,3-dimethylbutanoic acid derivatives.

Carboxylic Acid Protection

-

Resin Loading :

Fmoc-α-methylvaline is anchored to 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM) with diisopropylethylamine (DIEA) (3 equiv amino acid, 9 equiv DIEA, 2 h stirring). -

N-Methylation :

-

o-NBS Protection : The Fmoc group is removed (20% piperidine/DMF), and the free amine is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in DMF.

-

Alkylation : Treatment with dimethyl sulfate or methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) introduces the methyl group (12 h, RT).

-

Deprotection and Cleavage : o-NBS is removed with mercaptoethanol, and the product is cleaved from the resin using 1% trifluoroacetic acid (TFA) in DCM.

-

Key Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Resin Loading | 2-CTC, DCM, DIEA | 98 | 95 |

| N-Methylation | Dimethyl sulfate, DBU, DMF | 85 | 90 |

| Cleavage | 1% TFA/DCM | 92 | 98 |

Silylating Agent-Mediated Fmoc Protection

A 1997 patent (WO1997041093A1) details a silylation strategy for Fmoc protection under mild conditions, applicable to sterically hindered amino acids like α-methylvaline.

Reaction Sequence

-

Silylation :

α-Methylvaline is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA, 2.5 equiv) in acetonitrile, forming the trimethylsilyl ester. -

Fmoc Coupling :

Activated Fmoc-Osu (1.2 equiv) is added, reacting with the silylated amine at 25°C for 6 h. -

Work-Up :

Methanol quenches the reaction, precipitating (R)-Fmoc-α-methylvaline (yield: 89%, purity: 97%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Chiral Resolution | High enantiopurity (99% ee) | Low overall yield (23%) | 23 | 99 |

| Solid-Phase Synthesis | Scalable, avoids racemization | Requires specialized resin | 85 | 95 |

| Silylation-Mediated | Mild conditions, high yield | Requires anhydrous conditions | 89 | 98 |

Structural and Analytical Data

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The protected amino acid can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions include deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Peptide Synthesis

This compound is primarily used as a building block in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of the amino group during peptide synthesis. This strategy is particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids to form peptides with high purity and yield .

Drug Development

Due to its structural properties, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is investigated for its potential as a pharmacophore in drug design. The compound's ability to mimic natural amino acids makes it a candidate for developing novel therapeutic agents targeting specific biological pathways. Research has shown that peptides incorporating this compound can exhibit enhanced stability and bioactivity compared to their natural counterparts .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme mechanisms and interactions. By incorporating this compound into peptide substrates, researchers can investigate how modifications affect enzyme activity and specificity. This approach aids in the design of inhibitors that can selectively target enzymes involved in disease processes .

Structure-Activity Relationship (SAR) Studies

In SAR studies, the unique structural features of this compound allow researchers to explore how changes in peptide structure influence biological activity. This information is critical for optimizing lead compounds during drug development phases .

Peptide Therapeutics

A notable case study involved the development of a cyclic peptide using this compound as a key building block. The cyclic structure provided enhanced resistance to proteolytic degradation and improved pharmacokinetic properties. This peptide demonstrated significant efficacy in preclinical models of cancer therapy, highlighting the compound's potential in developing new cancer treatments .

Radiolabeled Peptides

Research has also explored the incorporation of this compound into radiolabeled peptides for imaging applications. These peptides have been used in positron emission tomography (PET) studies to visualize tumor markers non-invasively. The ability to label peptides with radioactive isotopes while maintaining their biological activity is crucial for advancing diagnostic imaging techniques .

Wirkmechanismus

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function, preventing unwanted side reactions during peptide chain elongation. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Fmoc-Protected Amino Acid Derivatives

Key Observations:

Stereochemistry: The (R)- and (S)-enantiomers of 2,3-dimethylbutanoic acid derivatives (e.g., ) exhibit distinct impacts on peptide secondary structures, such as α-helix or β-sheet stabilization.

Side-Chain Diversity :

- Fluorinated aromatic side chains (e.g., 3,5-difluorophenyl in ) enhance metabolic stability and are used in imaging probes.

- Hydroxy groups (e.g., ) improve aqueous solubility, critical for peptides targeting extracellular receptors.

- Bulky tert-butylphenyl groups (e.g., ) increase lipophilicity, favoring membrane penetration.

Synthetic Utility: Branched alkyl chains (e.g., 2,3-dimethylbutanoic acid in ) reduce conformational flexibility, aiding in rigid peptide design. Ester-protected aspartic acid (e.g., ) prevents unwanted side reactions during SPPS.

Biologische Aktivität

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid, often referred to as a fluorene derivative, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's synthesis, pharmacological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a fluorenyl moiety linked to a dimethylbutanoic acid through a methoxycarbonyl group. The structural complexity of this compound is indicative of its potential biological activity. The synthesis typically involves the reaction of fluorene derivatives with amino acids or their derivatives under controlled conditions to achieve the desired product with high purity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that fluorene derivatives exhibit significant antimicrobial properties. In one study, various derivatives were synthesized and tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that specific substituents on the aryl moiety influenced the spectrum and intensity of antimicrobial activity. For instance, compounds with electron-withdrawing groups showed enhanced activity against both planktonic and biofilm states of bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fluorene Derivative 1 | E. coli | 50 µg/mL |

| Fluorene Derivative 2 | S. aureus | 25 µg/mL |

| Fluorene Derivative 3 | Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Activity

The compound's anticancer potential has also been investigated. Studies have shown that certain fluorene derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. For example, one study reported that a related compound exhibited IC50 values in the low micromolar range against breast cancer cells . The mechanism is thought to involve the inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and repair.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It was observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential for treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various fluorene derivatives against resistant bacterial strains. The results highlighted that modifications to the fluorenyl structure could significantly enhance antimicrobial potency.

- Anticancer Mechanisms : In vitro assays demonstrated that a derivative of the compound induced apoptosis in human cancer cell lines via caspase activation pathways. This suggests a viable pathway for developing new anticancer therapeutics based on this scaffold .

- Inflammation Models : Animal models treated with the compound showed reduced symptoms of inflammation in conditions mimicking rheumatoid arthritis, supporting its therapeutic potential in chronic inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for (R)-2-...acid, and how can reaction conditions be optimized for higher yield?

The compound is synthesized via multi-step protocols involving Fmoc-protected intermediates. Key steps include:

- Coupling Agents : Use 3,3-dichloro-1,2-diphenylcyclopropene for efficient amino acid activation under mild conditions (-10°C to 20°C) in dichloromethane .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for similar Fmoc-protected analogs (e.g., 30% faster reaction rates reported in ).

- Purification : Column chromatography with n-hexane/ethyl acetate gradients removes unreacted intermediates .

- Catalysts : Diisopropylethylamine (DIPEA) enhances coupling efficiency .

Q. How should researchers handle and store (R)-2-...acid to ensure stability during experiments?

- Storage : Keep under inert gas (N₂/Ar) at -20°C, away from moisture and light. Solid forms are stable for >6 months under these conditions .

- Shipping : Use blue ice packs to prevent thermal degradation during transport .

- Handling : Work in a fume hood with nitrile gloves and lab coats to minimize exposure .

Q. What safety precautions are necessary when working with (R)-2-...acid given limited toxicological data?

- PPE : Wear self-contained breathing apparatus (SCBA) during firefighting and chemical spills .

- Waste Disposal : Follow local regulations for halogenated organic waste. Incineration is recommended for large quantities .

- First Aid : In case of inhalation, move to fresh air and consult a poison center immediately .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between (R)-2-...acid and its structural analogs?

- Comparative Studies : Analyze analogs like (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid ( ) and 3,5-difluorophenyl derivatives ( ) to identify substituent effects.

- Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., HIV-1 entry inhibitors in ).

- Dose-Response Assays : Validate bioactivity in cell-based models with controlled Fmoc deprotection (e.g., piperidine treatment) .

Q. What methodologies are effective for characterizing the stereochemical purity of (R)-2-...acid post-synthesis?

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .

- NMR Spectroscopy : Compare ¹H/¹³C shifts with literature data for Fmoc-protected amino acids (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: 383.4) .

Q. In solid-phase peptide synthesis, what strategies mitigate side reactions when incorporating (R)-2-...acid?

- Resin Compatibility : Use Wang or Rink amide resins to minimize steric hindrance from dimethyl groups .

- Coupling Efficiency : Double coupling with HOBt/DIC activation improves incorporation rates for bulky residues .

- Side-Chain Protection : Avoid acid-labile groups (e.g., tert-butyl) to prevent premature deprotection during Fmoc cleavage .

Q. How does the presence of dimethyl groups in (R)-2-...acid influence its reactivity in microwave-assisted coupling reactions?

- Steric Effects : Dimethyl groups reduce reaction rates by ~15% compared to non-methylated analogs. Optimize microwave power (50–100 W) and time (10–15 min) to compensate .

- Solvent Choice : Use DMF instead of DCM for better solubility and heat transfer .

- Thermal Stability : Monitor for decomposition above 80°C via TLC or in-line IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.